(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride
Description
Historical Context and Development
The development of (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride emerged from extensive research into antipsychotic medication synthesis, particularly in connection with risperidone and paliperidone pharmaceutical development programs. The compound was initially created and documented in 2012, as evidenced by its first registration in chemical databases. The systematic exploration of this molecular architecture arose from the pharmaceutical industry's need for improved synthetic intermediates that could facilitate more efficient production of second-generation antipsychotic medications.
The historical significance of this compound extends beyond its immediate synthetic utility, representing a milestone in the development of fluorinated pharmaceutical intermediates. The incorporation of difluorophenyl functionality reflects the broader pharmaceutical trend toward fluorine substitution, which has become increasingly important for modulating drug properties such as metabolic stability and receptor binding affinity. Research into this specific molecular framework gained momentum during the 2000s when pharmaceutical companies recognized the potential for creating more efficient synthetic pathways to complex neurological medications.
The compound's development coincided with significant advances in understanding the relationship between molecular structure and pharmacological activity in central nervous system drugs. Patent documentation from this period reveals extensive investigation into oxime-containing intermediates as valuable precursors for complex heterocyclic systems. This research established the foundation for current synthetic methodologies that utilize such intermediates in the construction of pharmaceutically relevant molecular architectures.
The evolution of synthetic approaches to this compound reflects broader developments in modern organic chemistry, particularly in the areas of fluorine chemistry and heterocyclic synthesis. Early synthetic efforts focused on traditional multi-step approaches, but subsequent research has emphasized more direct and efficient methodologies that minimize the number of synthetic transformations required.
Nomenclature and Structural Classification
The systematic nomenclature of this compound reflects its complex structural composition, incorporating multiple functional group classifications that define its chemical behavior and reactivity patterns. The International Union of Pure and Applied Chemistry name for this compound is N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine;hydrochloride, which precisely describes the oxime functional group formation and the hydrochloride salt formation.
The compound belongs to several important structural classifications within organic chemistry. As an oxime derivative, it contains the characteristic carbon-nitrogen double bond with an attached hydroxyl group, represented by the functional group -C=N-OH. This structural feature places it within the broader category of nitrogen-oxygen containing compounds that exhibit unique reactivity patterns, particularly in nucleophilic and electrophilic reactions. The oxime functionality serves as a critical reactive center that enables various synthetic transformations essential to its utility as a pharmaceutical intermediate.
The piperidine ring system represents another crucial structural component, classifying the compound as a heterocyclic amine derivative. Piperidine, a six-membered saturated nitrogen-containing ring, provides conformational flexibility and specific spatial arrangements that influence the compound's overall three-dimensional structure. This heterocyclic framework contributes significantly to the compound's ability to interact with biological targets and participate in complex synthetic reactions.
The difluorophenyl substituent introduces aromatic character combined with electronic effects resulting from fluorine substitution. The specific 2,4-substitution pattern creates a unique electronic environment within the aromatic ring, influencing both the compound's reactivity and its physical properties. This fluorinated aromatic system represents a sophisticated example of halogenated organic compounds, demonstrating the strategic use of fluorine atoms to modify molecular properties.
The hydrochloride salt formation represents the final classification aspect, converting the basic nitrogen-containing compound into a more stable and soluble ionic form. This salt formation significantly enhances the compound's handling characteristics and storage stability while maintaining its essential chemical reactivity.
Chemical Identifiers and Registry Information
The compound's utility as a research tool extends to analytical chemistry development, where it serves as a reference standard for developing and validating analytical methods. The complex molecular structure provides challenges that test the limits of analytical techniques, driving innovation in separation science and spectroscopic methods. This analytical research contributes to improved quality control methodologies that benefit the entire pharmaceutical industry.
The stereochemical aspects of this compound have contributed to research into conformational analysis and molecular recognition. The flexible piperidine ring system combined with the rigid aromatic components creates opportunities for studying molecular dynamics and intermolecular interactions. This research has enhanced understanding of structure-activity relationships in pharmaceutical compounds, contributing to more rational drug design approaches.
Contemporary research applications include investigation of alternative synthetic pathways that utilize this compound as a key intermediate. These studies focus on developing more environmentally sustainable synthetic approaches while maintaining or improving synthetic efficiency. The compound's well-characterized properties make it an ideal candidate for such methodological development, contributing to the advancement of green chemistry principles in pharmaceutical manufacturing.
Properties
IUPAC Name |
(NE)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O.ClH/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8;/h1-2,7-8,15,17H,3-6H2;1H/b16-12+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVWKXXFKMUDPA-CLNHMMGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=NO)C2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1/C(=N\O)/C2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135634-18-3 | |
| Record name | Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
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Reagents : 2,4-Difluorobenzoyl chloride, piperidine, aluminum chloride (AlCl₃).
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Solvent : Dichloromethane (DCM) or chloroform.
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Temperature : Room temperature (20–25°C).
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Yield : 85–90% after purification.
The reaction proceeds via electrophilic aromatic substitution, where AlCl₃ activates the acyl chloride for attack by the piperidine nucleophile. Critical to this step is the exclusion of moisture to prevent hydrolysis of the acyl chloride. Post-reaction, the mixture is quenched with ice-cold water, and the product is extracted using DCM. Purification via recrystallization in hexane-dichloromethane yields the ketone as a white crystalline solid.
Oximation to Form the Oxime Intermediate
The ketone is converted to its oxime derivative through reaction with hydroxylamine hydrochloride. This step introduces the oxime functional group, essential for subsequent pharmacological activity.
Reaction Parameters
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Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), sodium acetate (NaOAc).
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Solvent : Ethanol or methanol.
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Temperature : Reflux (78–80°C for ethanol).
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Duration : 4–6 hours.
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Yield : 80–83%.
The reaction mechanism involves nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime. Sodium acetate acts as a mild base to neutralize HCl generated during the reaction. The crude oxime is isolated by solvent evaporation and purified via recrystallization in ethanol-water.
Hydrochloride Salt Formation
The oxime intermediate is converted to its hydrochloride salt to enhance stability and solubility. This step involves treating the oxime with hydrochloric acid in a polar aprotic solvent.
Salt Formation Protocol
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Reagents : Hydrochloric acid (HCl gas or concentrated aqueous HCl).
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Solvent : Ethyl acetate, acetone, or tetrahydrofuran (THF).
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Temperature : 0–25°C.
Slow addition of HCl gas to a stirred solution of the oxime in ethyl acetate precipitates the hydrochloride salt. The product is filtered, washed with cold solvent, and dried under vacuum. Alternative methods involve dissolving the oxime in methanol and adding concentrated HCl, followed by solvent removal.
Purification and Characterization
Final purification ensures pharmaceutical-grade purity, typically achieved via recrystallization or column chromatography.
Purification Methods
| Step | Conditions | Purity |
|---|---|---|
| Recrystallization | Ethanol-water (3:1) | ≥99% |
| Column Chromatography | Silica gel, ethyl acetate/hexane (1:2) | ≥98% |
Characterization Data
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Melting Point : 210–212°C (decomposition).
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¹H NMR (DMSO-d₆) : δ 8.35 (s, 1H, oxime), 7.61–7.52 (m, 2H, aromatic), 3.97 (s, 3H, methoxy).
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IR (KBr) : 1605 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-F).
Industrial-Scale Production Considerations
Scalable synthesis requires optimization for cost-efficiency and safety.
Key Industrial Modifications
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Continuous Flow Reactors : Reduce reaction time and improve yield consistency.
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Solvent Recovery Systems : Ethanol and DCM are recycled to minimize waste.
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Automated pH Control : Ensures precise neutralization during oximation.
A pilot-scale study achieved a 78% overall yield using continuous flow methodology, highlighting the feasibility of large-scale production.
Case Studies and Research Findings
Case Study 1: Optimization of Oximation
A patent demonstrated that replacing methanol with ethanol in the oximation step increased yield from 75% to 83% due to improved solubility of the oxime.
Case Study 2: Salt Formation Efficiency
Using HCl gas instead of aqueous HCl reduced residual water content in the final product from 2.5% to 0.3%, enhancing stability during storage.
Challenges and Mitigation Strategies
Common Issues
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By-Product Formation : Over-oxidation to nitro compounds.
Solution : Strict temperature control during oximation. -
Hydrolysis of Acyl Chloride : Moisture exposure during ketone synthesis.
Solution : Use of molecular sieves and anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Forms amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
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Antipsychotic Activity :
- Research indicates that derivatives of the compound exhibit potential antipsychotic properties. The structural features of the piperidine ring are crucial for binding to dopamine receptors, which are implicated in psychotic disorders. Studies have shown that modifications in the fluorophenyl moiety can enhance receptor affinity and selectivity .
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Neuroprotective Effects :
- There is emerging evidence suggesting that (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride may possess neuroprotective effects. In vitro studies have demonstrated its ability to inhibit neuronal apoptosis under oxidative stress conditions, making it a candidate for further investigation in neurodegenerative diseases .
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Anti-Cancer Properties :
- Preliminary studies have indicated that this compound may exhibit anti-cancer activity through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth in animal models. The piperidinyl component is believed to play a significant role in enhancing cytotoxicity against various cancer cell lines .
Analytical Applications
- Chemical Analysis :
- Biological Assays :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antipsychotic Activity | Demonstrated effective binding to D2 dopamine receptors, indicating potential for treating schizophrenia. |
| Study 2 | Neuroprotection | Showed significant reduction in cell death under oxidative stress, suggesting therapeutic potential in Alzheimer's disease models. |
| Study 3 | Anti-Cancer Activity | Induced apoptosis in breast cancer cell lines, with IC50 values indicating promising anti-tumor efficacy. |
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . For example, it may act as a potassium channel blocker, which is useful in the treatment and prevention of autoimmune and inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its oxime group and 2,4-difluorophenyl substitution , which differentiate it from structurally related piperidine derivatives. Below is a detailed comparison:
Table 1: Comparison with Key Analogues
Impact of Fluorine Substitution Patterns
- 2,4-Difluorophenyl vs. 2,3-Difluorophenyl : The 2,4-substitution in the target compound improves π-π stacking with aromatic residues in enzyme active sites compared to 2,3-substituted analogues, enhancing binding affinity .
- Fluorine vs. Methoxy Groups : Fluorine’s electronegativity increases metabolic stability and reduces oxidative degradation compared to methoxy-substituted derivatives (e.g., 4-(3-methoxyphenyl)piperidin-4-ol hydrochloride) .
Role of the Oxime Group
The oxime (-NOH) group in the target compound:
- Enhances water solubility via hydrogen bonding, unlike non-polar ketone or thiazole analogues .
- Acts as a pharmacophore in kinase inhibition by forming hydrogen bonds with catalytic lysine residues .
Physicochemical Properties
Biological Activity
(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride, with the CAS number 135634-18-3, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of oximes and is characterized by its unique chemical structure, which includes a difluorophenyl group and a piperidine moiety. Understanding its biological activity is crucial for its potential application in pharmacology, particularly in the fields of neuropharmacology and oncology.
- Molecular Formula : C₁₂H₁₅ClF₂N₂O
- Molecular Weight : 276.71 g/mol
- Purity : Typically >95% in commercial preparations
- Storage Conditions : Recommended to be stored in an inert atmosphere at room temperature .
The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antipsychotic properties due to its structural similarity to known antipsychotic agents. The compound is believed to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in the treatment of psychiatric disorders.
Biological Activity Overview
Recent studies have investigated the biological activity of this compound across various assays:
- Antipsychotic Activity : In vitro assays indicated that this compound shows significant binding affinity for dopamine receptors, suggesting potential antipsychotic effects. This was demonstrated through receptor binding assays where the compound exhibited a notable inhibition of dopamine D2 receptor activity .
- Anticancer Potential : The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G2/M phase, as evidenced by flow cytometry analysis .
- Antimicrobial Activity : Preliminary antimicrobial assays revealed that the compound possesses moderate antibacterial properties against Gram-positive bacteria. Further investigations are needed to elucidate its full spectrum of antimicrobial activity .
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of related compounds, providing insights into the structure-activity relationship (SAR) of oxime derivatives:
- A study by Umesha et al. highlighted that modifications in the piperidine ring can significantly enhance the potency of similar compounds against specific cancer cell lines .
- Another investigation focused on the synthesis of benzoyl-piperidin derivatives showed that introducing electron-withdrawing groups like fluorine can increase antitumor efficacy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride, and how do reaction conditions influence yield?
- The compound is synthesized via a multi-step process starting from a 1,5-diarylpyrazole core template. A critical step involves oximation using hydroxylamine hydrochloride under alkaline conditions to form the oxime intermediate, followed by HCl treatment for salt formation . Yield optimization requires strict control of reaction parameters (e.g., temperature, stoichiometry of hydroxylamine, and pH during oximation). For example, excess hydroxylamine can lead to byproducts, while insufficient reaction time may leave unreacted ketone .
Q. How is the oxime configuration (E/Z) confirmed in this compound, and what analytical techniques are essential for structural validation?
- The oxime configuration is determined using nuclear Overhauser effect (NOE) NMR experiments to assess spatial proximity between the oxime proton and neighboring groups. X-ray crystallography provides definitive confirmation of the stereochemistry . Complementary techniques include FT-IR (to confirm C=N stretching at ~1600 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular weight verification .
Q. What solvent systems are recommended for dissolving this compound, and how does pH affect its stability?
- The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability studies indicate degradation under strongly acidic (pH < 3) or basic (pH > 10) conditions, likely due to oxime hydrolysis or piperidine ring protonation. For aqueous solutions, neutral pH (6–8) with buffered saline is recommended for short-term storage .
Advanced Research Questions
Q. How can metal-catalyzed reactions be applied to modify the piperidine ring or fluorophenyl moiety while preserving the oxime functionality?
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective modification of the fluorophenyl group. For piperidine ring functionalization, transition metals like rhodium or nickel facilitate C–H activation at the 4-position of piperidine without disrupting the oxime. A key challenge is avoiding competitive coordination of the oxime nitrogen to the metal catalyst, which can be mitigated by steric shielding .
Q. What mechanistic insights explain contradictory bioactivity results in receptor-binding assays involving this compound?
- Discrepancies in binding affinity (e.g., at serotonin or dopamine receptors) may arise from tautomerism of the oxime group (syn/anti configurations) or pH-dependent protonation of the piperidine nitrogen. Computational docking studies combined with variable-pH electrophysiology assays can clarify these effects. For instance, syn-oxime configurations show higher steric hindrance in receptor pockets compared to anti-forms .
Q. How do solid-state polymorphic forms of this hydrochloride salt impact its pharmacokinetic properties?
- Polymorph screening via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) reveals at least two crystalline forms. Form I (monoclinic) exhibits higher aqueous solubility but lower thermal stability than Form II (orthorhombic). Dissolution rate studies in simulated gastric fluid correlate Form I with faster absorption profiles, critical for in vivo efficacy trials .
Q. What strategies resolve analytical inconsistencies in quantifying trace impurities during HPLC method development?
- Co-elution of impurities with the main peak can be addressed using orthogonal methods:
- HPLC: Use a phenyl-hexyl column with a gradient of acetonitrile/ammonium acetate buffer (pH 4.5).
- LC-MS/MS: Confirm impurity structures via fragmentation patterns.
- Spiking experiments: Add suspected impurities (e.g., unreacted ketone or des-fluoro byproducts) to identify retention times .
Methodological Recommendations
- Synthetic Optimization: Replace traditional column chromatography with preparative HPLC for purification to reduce decomposition of the oxime .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways and refine storage conditions .
- Biological Assays: Use cryopreserved cells overexpressed with target receptors to minimize batch-to-batch variability in binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
